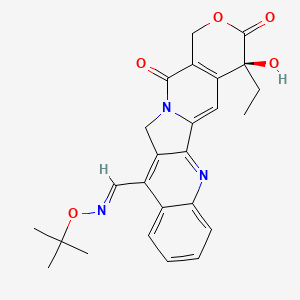

Gimatecan

Description

This compound is an orally bioavailable, semi-synthetic lipophilic analogue of camptothecin, a quinoline alkaloid extracted from the Asian tree Camptotheca acuminate, with potential antineoplastic and antiangiogenic activities. This compound binds to and inhibits the activity of topoisomerase I, stabilizing the cleavable complex of topoisomerase I-DNA, which inhibits the religation of single-stranded DNA breaks generated by topoisomerase I; lethal double-stranded DNA breaks occur when the topoisomerase I-DNA complex is encountered by the DNA replication machinery, DNA replication is disrupted, and the tumor cell undergoes apoptosis. Although the mechanism of its antiangiogenic activity has yet to be full elucidated, this agent may inhibit endothelial cell migration, tumor neovascularization, and the expression of proangiogenic basic fibroblast growth factor (bFGF).

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-10-[(E)-(2-methylpropan-2-yl)oxyiminomethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5/c1-5-25(31)18-10-20-21-16(12-28(20)22(29)17(18)13-32-23(25)30)15(11-26-33-24(2,3)4)14-8-6-7-9-19(14)27-21/h6-11,31H,5,12-13H2,1-4H3/b26-11+/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVFUQKYVFCEKJ-OPTOVBNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N/OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057702 | |

| Record name | Gimatecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292618-32-7, 292620-90-7 | |

| Record name | Gimatecan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292618-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gimatecan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292618327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-tert-Butoxyiminomethylcamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292620907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gimatecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gimatecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 292618-32-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GIMATECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KKS9R192F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gimatecan's Mechanism of Action in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gimatecan (also known as ST1481 or LBQ707) is a potent, orally bioavailable, lipophilic analogue of the natural alkaloid camptothecin.[1][2] Its primary mechanism of action in cancer is the inhibition of DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription.[3][4] By stabilizing the covalent complex between topoisomerase I and DNA, this compound induces single-strand breaks that convert to lethal double-strand breaks during DNA replication, ultimately leading to cell cycle arrest and apoptosis.[2][5] Beyond its direct cytotoxic effects, this compound also exhibits antiangiogenic properties and modulates key intracellular signaling pathways, contributing to its broad antitumor activity observed in preclinical and clinical studies.[1][6] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting topoisomerase I (Top1).[4] Top1 alleviates torsional stress in DNA by introducing transient single-strand breaks.[5] this compound binds to the Top1-DNA complex, preventing the religation of the cleaved DNA strand.[2] This stabilized "cleavable complex" becomes a roadblock for the DNA replication machinery.[2] The collision of the replication fork with this complex results in the conversion of the single-strand break into a permanent and lethal double-strand break, triggering a DNA damage response that culminates in apoptotic cell death.[2] Preclinical studies have demonstrated that this compound is a potent inhibitor of Top1 and persistently stabilizes the cleavable complex.[1][7]

Visualization of Topoisomerase I Inhibition by this compound

Caption: this compound stabilizes the Topoisomerase I-DNA complex, leading to double-strand breaks and apoptosis.

Quantitative Analysis of In Vitro Potency

This compound has demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |

| Hepatocellular Carcinoma | |||

| Huh-7 | Hepatocellular Carcinoma | 12.1 | 72 |

| HepG2 | Hepatocellular Carcinoma | 25.3 | 72 |

| SMMC-7721 | Hepatocellular Carcinoma | 48.9 | 72 |

| MHCC97L | Hepatocellular Carcinoma | 1085.0 | 72 |

| Bladder Cancer | |||

| HT1376 | Bladder Carcinoma | 9.0 (ng/mL) | 1 |

| 2.8 (ng/mL) | 24 | ||

| MCR | Bladder Carcinoma | 90 (ng/mL) | 1 |

| 5.0 (ng/mL) | 24 | ||

| Gastric Cancer | |||

| SNU-1 | Gastric Cancer | Varies (dose-dependent) | 24, 48 |

| HGC27 | Gastric Cancer | Varies (dose-dependent) | 24, 48 |

| MGC803 | Gastric Cancer | Varies (dose-dependent) | 24, 48 |

| NCI-N87 | Gastric Cancer | Varies (dose-dependent) | 24, 48 |

Data compiled from multiple preclinical studies.[2][3][4][8]

Induction of Apoptosis and Cell Cycle Arrest

A primary consequence of this compound-induced DNA damage is the activation of the apoptotic cascade. Studies have shown that this compound treatment leads to a significant increase in the proportion of apoptotic cells in a dose- and time-dependent manner.[8] This is accompanied by the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, and modulation of pro- and anti-apoptotic proteins such as Bak and Bcl-2.[6]

Furthermore, this compound has been observed to cause cell cycle arrest, predominantly in the S and G2/M phases, which is consistent with its mechanism of disrupting DNA replication.[3][9]

Experimental Protocol: Assessment of Apoptosis via Annexin V/7-AAD Staining

-

Cell Culture and Treatment: Seed cancer cells (e.g., SNU-1, NCI-N87) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0-1 µM) for 24 hours.[10]

-

Cell Harvesting and Staining: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS). Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-PE and 7-Aminoactinomycin D (7-AAD) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[8][10]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, 7-AAD-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[10]

Experimental Workflow: Apoptosis Assessment

Caption: Workflow for assessing this compound-induced apoptosis using flow cytometry.

Modulation of Intracellular Signaling Pathways

In addition to its direct effects on DNA, this compound has been shown to modulate critical intracellular signaling pathways involved in cell survival, proliferation, and angiogenesis.

Inhibition of the PI3K/AKT and MAPK/ERK Pathways

In gastric cancer models, this compound treatment has been shown to significantly inhibit the phosphorylation of AKT, MEK, and ERK, key components of the PI3K/AKT and MAPK/ERK signaling pathways.[6][11] These pathways are frequently hyperactivated in cancer and play a crucial role in promoting cell proliferation and survival. By suppressing these pathways, this compound can further contribute to its antitumor activity.

Activation of JNK and p38 MAPK Pathways

Conversely, this compound can activate the JNK and p38 MAPK stress-activated protein kinase pathways.[6][11] Activation of these pathways is often associated with the cellular response to stress, including DNA damage, and can promote apoptosis.

Antiangiogenic Effects

This compound also exhibits antiangiogenic properties, which are crucial for inhibiting tumor growth and metastasis.[1] A key mechanism underlying this effect is the downregulation of the proangiogenic basic fibroblast growth factor (bFGF).[1] This, in turn, can inhibit endothelial cell migration and tumor neovascularization.[5]

Signaling Pathway Diagram

Caption: this compound modulates key signaling pathways involved in cancer cell survival, apoptosis, and angiogenesis.

Preclinical Antitumor Efficacy

This compound has demonstrated impressive antitumor efficacy in a wide range of human tumor xenograft models, including those of lung, ovarian, melanoma, and central nervous system cancers.[7][12] Its oral bioavailability allows for prolonged daily treatment regimens, which have been shown to be highly effective.[7] In vivo studies have consistently shown that this compound can significantly delay tumor growth and increase survival in animal models.[12]

Experimental Protocol: In Vivo Xenograft Study

-

Tumor Implantation: Subcutaneously implant human tumor cells (e.g., A549 non-small cell lung cancer) into the flanks of immunocompromised mice.[1]

-

Treatment Administration: Once tumors are established, administer this compound orally via gavage. Treatment schedules can vary, for example, daily low-dose (e.g., 0.5 mg/kg) or intermittent high-dose (e.g., 2 mg/kg every 4 days).[1][3]

-

Tumor Growth Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.[2]

-

Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or microvessel density.[1][8]

Conclusion

This compound is a promising anticancer agent with a multi-faceted mechanism of action. Its primary role as a potent topoisomerase I inhibitor leads to catastrophic DNA damage and apoptosis in cancer cells. This is further augmented by its ability to inhibit pro-survival signaling pathways, activate stress-response pathways, and exert antiangiogenic effects. The extensive preclinical data, including its oral bioavailability and broad-spectrum antitumor activity, underscore its potential as a valuable therapeutic option in oncology. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in various cancer types.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cellular Basis of Antiproliferative and Antitumor Activity of the Novel Camptothecin Derivative, this compound, in Bladder Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C25H25N3O5 | CID 9577124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. High Efficacy of Intravenous this compound on Human Tumor Xenografts | Anticancer Research [ar.iiarjournals.org]

- 7. This compound, a novel camptothecin with a promising preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

Gimatecan as a topoisomerase I inhibitor

An In-Depth Technical Guide to Gimatecan: A Topoisomerase I Inhibitor

Introduction

This compound (also known as ST1481 or LBQ707) is an orally bioavailable, semi-synthetic, lipophilic analogue of camptothecin, a quinoline alkaloid with potent antitumor activity.[1][2][3] Developed as a next-generation topoisomerase I (TOP I) inhibitor, this compound was selected for its promising preclinical pharmacological profile, which includes marked cytotoxic potency, enhanced stability of its active lactone form, and impressive efficacy in a wide range of human tumor xenografts.[4][5] Its primary mechanism of action involves the inhibition of DNA topoisomerase I, leading to the stabilization of DNA-enzyme complexes, induction of DNA damage, and ultimately, tumor cell apoptosis.[1][6] This guide provides a comprehensive technical overview of this compound, detailing its mechanism, preclinical and clinical data, and the experimental protocols used in its evaluation.

Chemical Properties

This compound is chemically identified as 7-t-butoxyiminomethylcamptothecin.[1] The addition of a highly lipophilic O-alkyl oxime substituent at the 7th position of the camptothecin molecule is a key structural feature.[7][8] This modification contributes to its increased potency, favorable pharmacokinetics, and stability.[4][9]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₅N₃O₅ | [2][10] |

| Molecular Weight | 447.49 g/mol | [2][10] |

| CAS Number | 292618-32-7 | [3] |

| Synonyms | ST1481, LBQ707 | [1][11] |

| Form | Orally bioavailable, lipophilic analogue | [1][2] |

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA torsional strain during replication and transcription.[1][6] The process unfolds as follows:

-

Binding: this compound intercalates into the DNA-Topoisomerase I complex.

-

Stabilization of the Cleavable Complex: It stabilizes the covalent intermediate, known as the "cleavable complex," where topoisomerase I has introduced a single-strand break in the DNA.[6][12] this compound is noted for introducing strong and persistent DNA cleavage.[13][14]

-

Inhibition of DNA Religation: By stabilizing this complex, this compound prevents the enzyme from religating the cleaved DNA strand.[1]

-

Collision with Replication Fork: When the advancing DNA replication machinery (replication fork) collides with this stabilized cleavable complex, the transient single-strand break is converted into a permanent and lethal double-strand DNA break.[1][6]

-

Cell Cycle Arrest and Apoptosis: The accumulation of these double-strand breaks triggers a DNA damage response, leading to cell cycle arrest, typically in the S and G2/M phases, and ultimately initiates programmed cell death (apoptosis).[6][15][16]

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile, particularly in humans, characterized by a long biological half-life and high stability of the active lactone form in plasma.[7][17]

Table 2: Key Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Patient Population / Dosing | Reference |

| Administration Route | Oral | Advanced Solid Tumors | [17] |

| Time to Peak Plasma Conc. (Tmax) | Within 2-4 hours | Malignant Gliomas / Advanced Solid Tumors | [7][18] |

| Biological Half-Life (t½) | 77 ± 37 hours | Advanced Solid Tumors (once weekly) | [7][17] |

| 57 ± 22 hours | Malignant Gliomas (daily x 5) | [18] | |

| Active Form in Plasma | Almost entirely intact lactone | Advanced Solid Tumors | [7][17] |

| Apparent Clearance (CL/f) | 1.2 ± 0.9 L/h | Malignant Gliomas (non-EIASD) | [18] |

| Effect of EIASDs | Increases clearance by 2-10 fold | Malignant Gliomas | [18] |

*EIASD: Enzyme-Inducing Antiseizure Drugs

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines, often showing greater potency than other camptothecins like topotecan.[7]

Table 3: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Reference |

| Various HCC Lines | Hepatocellular Carcinoma | 12.1 - 1085.0 nM | 72 h | [13][14] |

| HT1376 | Bladder Carcinoma | 9.0 ± 0.4 ng/mL | 1 h | [15] |

| MCR | Bladder Carcinoma | 90 ± 3 ng/mL | 1 h | [15] |

| HT1376 | Bladder Carcinoma | 2.8 ± 0.1 ng/mL | 24 h | [15] |

| MCR | Bladder Carcinoma | 5.0 ± 0.2 ng/mL | 24 h | [15] |

| NCI-H460 | Non-Small Cell Lung | 0.015 µM | 2 h | [15] |

| HT-29 | Colon Carcinoma | 0.056 µM | 1 h | [15] |

In Vivo Activity

Preclinical studies using mouse xenograft models have consistently shown significant, dose-dependent antitumor effects of this compound administered orally.[5][13]

Table 4: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Model | Cancer Type | Dosing Schedule | Key Outcome | Reference |

| HCC Xenografts | Hepatocellular Carcinoma | 0.8 mg/kg & 0.4 mg/kg (oral, q4dx4) | Significant tumor growth inhibition (TVI% 62-95% at 0.8 mg/kg) | [13] |

| Bladder Carcinoma | Bladder Carcinoma | 2 mg/kg (oral, q4dx4) | Marked tumor growth inhibition | [15] |

| Orthotopic CNS Tumors | Glioblastoma | Various schedules (e.g., 0.25 mg/kg daily) | Significant increase in survival time | [5] |

| Metastatic Models | Lung, Ovarian Carcinoma | Various schedules | Most treated mice were tumor-free at experiment end | [5] |

| Gastric Cancer PDX | Gastric Cancer | N/A | Significant tumor growth inhibition | [19] |

Experimental Protocols

In Vitro Cell Viability and Cytotoxicity Assays

Detailed methodologies are crucial for reproducing and comparing experimental results.

1. CellTiter-Glo® Luminescent Cell Viability Assay (Used for HCC studies[13][14])

-

Principle: Measures ATP as an indicator of metabolically active, viable cells.

-

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for a specified period (e.g., 72 hours).[13]

-

Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.

-

Incubation: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Luminescence is recorded using a plate reader. The signal is proportional to the amount of ATP and thus the number of viable cells.

-

Analysis: IC₅₀ values are calculated from dose-response curves.

-

2. Sulforhodamine B (SRB) Assay (Used for Bladder Cancer studies[6])

-

Principle: Measures cell density based on the measurement of cellular protein content.

-

Protocol:

-

Cell Seeding & Treatment: Similar to the above, cells are seeded and treated with the drug for a defined period (e.g., 1, 6, or 24 hours).[6]

-

Fixation: After drug exposure and a recovery period (e.g., 72 hours total), cells are fixed with trichloroacetic acid (TCA).

-

Staining: Cells are washed and stained with 0.4% (w/v) SRB in 1% acetic acid.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Measurement: Absorbance is measured at a specific wavelength (e.g., 510 nm) using a plate reader.

-

Analysis: IC₅₀ values are determined from the generated dose-response curves.

-

In Vivo Antitumor Efficacy Studies

Mouse Xenograft Model Protocol (Used for HCC studies[13][14])

-

Principle: Human tumor cells are implanted into immunodeficient mice to evaluate the antitumor efficacy of a compound in a living system.

-

Protocol:

-

Cell Implantation: A specific number of human cancer cells (e.g., HepG2, Huh-1) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered (e.g., orally) according to a specific dosing schedule (e.g., 0.8 mg/kg, every four days for four doses). The control group receives the vehicle preparation.[13]

-

Monitoring: Tumor volume and the body weights of the mice are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length × Width²)/2.

-

Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, or after a specific duration. Efficacy is assessed by comparing the tumor volume in treated versus control groups (e.g., Tumor Volume Inhibition %).

-

Affected Signaling Pathways

Recent research indicates that this compound's antitumor activity is mediated not only by direct DNA damage but also by the modulation of key intracellular signaling pathways.

-

p53 and MYC Pathways: In B-cell precursor acute lymphoblastic leukemia (BCP-ALL) cells, this compound treatment led to the activation of the tumor-suppressive p53 pathway and suppression of the MYC pathway.[16] The activation of p53 is a classic response to DNA damage.

-

AKT and MAPK Pathways: In gastric cancer models, this compound was shown to inhibit the expression of phosphorylated AKT (pAKT), phosphorylated MEK (pMEK), and phosphorylated ERK (pERK), key components of pro-survival pathways.[19][20] Concurrently, it activated the pro-apoptotic JNK2 and p38 MAPK pathways.[19][20]

-

Antiangiogenic Effects: this compound also exhibits antiangiogenic properties, potentially through the inhibition of endothelial cell migration and the downregulation of proangiogenic factors like basic fibroblast growth factor (bFGF), an effect possibly linked to the inhibition of the Akt pathway.[1][21]

Clinical Development

This compound has progressed through Phase I and into Phase II clinical trials for various solid tumors.[4][11] Phase I studies established its maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs), which include fatigue, neutropenia, nausea, and anorexia.[8][17] Phase II trials have evaluated its efficacy in specific cancers such as recurrent glioblastoma and epithelial ovarian cancer.[11][22] While it showed minimal efficacy in a glioblastoma trial at the tested schedule, research into its potential for other malignancies is ongoing.[11][22]

Conclusion

This compound is a potent, orally bioavailable topoisomerase I inhibitor with a distinct preclinical profile. Its lipophilic nature, enhanced lactone stability, and persistent stabilization of the topoisomerase I-DNA cleavable complex contribute to its significant antitumor activity across a wide array of cancer models.[4][5] The ability of this compound to modulate critical signaling pathways, including AKT and MAPK, further underscores its multifaceted mechanism of action.[19][20] While clinical development is ongoing to define its therapeutic window and efficacy in specific patient populations, this compound remains a promising agent in the class of camptothecin analogues, warranting further investigation alone or in combination with other cancer therapies.[7][17]

References

- 1. Facebook [cancer.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C25H25N3O5 | CID 9577124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, a novel camptothecin with a promising preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Cellular Basis of Antiproliferative and Antitumor Activity of the Novel Camptothecin Derivative, this compound, in Bladder Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. GSRS [precision.fda.gov]

- 11. This compound by Lee's Pharmaceutical for Epithelial Ovarian Cancer: Likelihood of Approval [pharmaceutical-technology.com]

- 12. High Efficacy of Intravenous this compound on Human Tumor Xenografts | Anticancer Research [ar.iiarjournals.org]

- 13. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma [journal.waocp.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. Phase I and pharmacokinetic study of this compound given orally once a week for 3 of 4 weeks in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ascopubs.org [ascopubs.org]

- 19. researchgate.net [researchgate.net]

- 20. This compound exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. A phase II trial of oral this compound for recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Gimatecan: A Technical Whitepaper on its Antiangiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gimatecan (ST1481), a novel lipophilic camptothecin analogue, has demonstrated significant antitumor activity, which is attributed not only to its primary mechanism as a topoisomerase I inhibitor but also to its potent antiangiogenic properties.[1][2] This technical guide provides an in-depth overview of the antiangiogenic effects of this compound, detailing the experimental evidence, methodologies, and underlying molecular pathways. The information presented herein is intended to support further research and development of this compound as a potential anti-cancer therapeutic with a dual mechanism of action.

Introduction

This compound is an orally bioavailable, semi-synthetic analogue of camptothecin, a quinoline alkaloid with known antineoplastic activity.[3][4] Like other camptothecins, this compound's primary mode of action is the inhibition of DNA topoisomerase I, which leads to the stabilization of the topoisomerase I-DNA cleavable complex, resulting in DNA damage and tumor cell apoptosis.[3][4] Beyond its direct cytotoxic effects, preclinical studies have revealed that this compound possesses significant antiangiogenic properties, suggesting a broader mechanism for its antitumor efficacy.[1][2] This is particularly evident with low-dose, continuous administration schedules, a strategy known to enhance the antiangiogenic effects of cytotoxic drugs.[1][2]

This whitepaper will focus on the antiangiogenic characteristics of this compound, presenting quantitative data from key preclinical studies, detailed experimental protocols for the assays used to evaluate its antiangiogenic activity, and a visualization of the proposed signaling pathway.

Quantitative Data on Antiangiogenic Efficacy

The antiangiogenic effects of this compound have been quantified in both in vivo and in vitro models. The following tables summarize the key findings from preclinical studies.

Table 1: In Vivo Antiangiogenic Activity of this compound in Human Tumor Xenografts

| Tumor Model | Treatment Schedule & Dose | Key Antiangiogenic Endpoint | Results | Reference |

| A549 non-small cell lung carcinoma (subcutaneous) | 0.5 mg/kg, daily | Microvessel Density (MVD) | Strong inhibition of tumor growth and a significant reduction in MVD compared to control and intermittent high-dose treatment (P < 0.0001).[1][2] | [1][2] |

| MeWo melanoma (orthotopic, intradermal) | 0.06 mg/kg, daily | Tumor Angiogenesis | Significant inhibition of tumor angiogenesis (P < 0.0001 vs. control) with minimal inhibition of tumor growth.[1] | [1] |

| MeWo melanoma (orthotopic, intradermal) | 0.12 mg/kg, daily | Tumor Angiogenesis & Growth | Marked reduction in both angiogenesis and tumor growth.[1] | [1] |

| Matrigel Plug Assay | 0.12 mg/kg, daily | Vascularization | Inhibition of in vivo vascularization.[1] | [1] |

Table 2: In Vitro Antiangiogenic Activity of this compound

| Assay | Cell Type | Key Endpoint | Results | Reference |

| Endothelial Cell Motility Assay | Endothelial Cells | Cell Migration | Demonstrated antimotility effects on endothelial cells.[1] | [1] |

| Western Blot | A549 tumor cells | Protein Expression | Down-regulation of proangiogenic basic fibroblast growth factor (bFGF).[1] | [1] |

| Western Blot | A549 tumor cells | Protein Phosphorylation | Inhibition of the pathway involving Akt.[1] | [1] |

Signaling Pathway

This compound's antiangiogenic effects are linked to its ability to modulate key signaling pathways involved in tumor vascularization. The primary mechanism identified is the down-regulation of the proangiogenic basic fibroblast growth factor (bFGF) and the subsequent inhibition of the Akt signaling pathway.[1]

Caption: Proposed signaling pathway for the antiangiogenic action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

In Vivo Human Tumor Xenograft Models

-

Cell Lines: A549 human non-small cell lung cancer and MeWo human melanoma cell lines were used.[1]

-

Animal Model: Athymic nude mice.

-

Tumor Implantation:

-

A549 (Subcutaneous): A549 cells were implanted subcutaneously.

-

MeWo (Orthotopic): MeWo cells were implanted intradermally to create an orthotopic model.[1]

-

-

Treatment: this compound was administered orally (p.o.).

-

Endpoint Analysis:

-

Tumor growth was monitored regularly.

-

At the end of the study, tumors were excised for immunohistochemical analysis of microvessel density.

-

Immunohistochemical Analysis of Microvessel Density (MVD)

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections were prepared from the excised xenografts.

-

Antibody Staining:

-

Primary Antibody: A monoclonal antibody against the endothelial cell marker CD31 (PECAM-1) was used to stain microvessels.

-

Secondary Antibody: A biotinylated secondary antibody was used.

-

Detection: An avidin-biotin-peroxidase complex with a suitable chromogen (e.g., DAB) was used for visualization.

-

-

Quantification:

-

Microvessel density was quantified by counting the number of stained microvessels in multiple high-power fields within the tumor sections.

-

Statistical analysis (e.g., Student's t-test) was used to compare MVD between treated and control groups.

-

In Vivo Matrigel Plug Assay

-

Matrigel Preparation: Matrigel, a basement membrane extract, was mixed with a proangiogenic factor, such as bFGF.

-

Animal Model: C57BL/6 mice.

-

Injection: The Matrigel mixture was injected subcutaneously into the mice.

-

Treatment: Mice were treated with this compound (e.g., 0.12 mg/kg, daily, p.o.) or vehicle control.[1]

-

Analysis: After a set period, the Matrigel plugs were excised, and the extent of vascularization was assessed, often by measuring hemoglobin content or through histological analysis.

Endothelial Cell Motility Assay

-

Cell Culture: Human endothelial cells (e.g., HUVECs) were cultured.

-

Assay Setup: A Boyden chamber assay or a wound-healing (scratch) assay was likely used.

-

Boyden Chamber: Endothelial cells are placed in the upper chamber of a transwell insert, and a chemoattractant is placed in the lower chamber. The effect of this compound on the migration of cells through the porous membrane is quantified.

-

Wound-Healing Assay: A confluent monolayer of endothelial cells is "scratched" to create a cell-free gap. The ability of the cells to migrate and close the gap in the presence or absence of this compound is monitored and measured over time.

-

-

Quantification: The number of migrated cells or the rate of wound closure is quantified to determine the effect of this compound on endothelial cell motility.

Western Blot Analysis

-

Cell Culture and Treatment: A549 cells were treated with this compound at various concentrations (e.g., IC50 and IC80 values) for different durations.[1]

-

Protein Extraction: Whole-cell lysates were prepared from the treated and control cells.

-

SDS-PAGE and Transfer: Proteins were separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: The membranes were incubated with primary antibodies specific for bFGF, total Akt, and phosphorylated Akt (p-Akt). A loading control antibody (e.g., actin) was also used.

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate were used for detection. The resulting bands were visualized and quantified.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for investigating the antiangiogenic properties of this compound.

Caption: General experimental workflow for this compound's antiangiogenic evaluation.

Conclusion

This technical whitepaper provides a comprehensive overview of the antiangiogenic properties of this compound, intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the detailed molecular interactions within the bFGF/Akt pathway and clinical evaluation of low-dose metronomic scheduling of this compound are warranted to fully realize its therapeutic potential in oncology.

References

Gimatecan: A Technical Overview of its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gimatecan (also known as ST1481) is a potent, orally bioavailable, semi-synthetic lipophilic analog of camptothecin, a natural quinoline alkaloid.[1][2] As a topoisomerase I inhibitor, it has demonstrated significant antineoplastic and antiangiogenic activities, making it a compound of interest in oncology research.[1][2] This technical guide provides an in-depth look at the chemical structure and synthesis of this compound, presenting key data and experimental insights for professionals in the field of drug development.

Chemical Structure and Identification

This compound is chemically identified as 7-t-butoxyiminomethylcamptothecin.[1][3] Its structure is characterized by the core pentacyclic ring system of camptothecin, with a distinguishing t-butoxyiminomethyl group at the 7-position. This modification enhances its lipophilicity and pharmacological properties compared to the parent compound.

Below is a table summarizing the key identifiers and properties of this compound.

| Identifier | Value |

| IUPAC Name | (19S)-19-ethyl-19-hydroxy-10-[(E)-(2-methylpropan-2-yl)oxyiminomethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione[1] |

| CAS Number | 292618-32-7[1][4] |

| Molecular Formula | C₂₅H₂₅N₃O₅[1][4] |

| Molecular Weight | 447.48 g/mol [4] |

| SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N/OC(C)(C)C)O[1] |

| InChI Key | UIVFUQKYVFCEKJ-OPTOVBNMSA-N[1][4] |

Synthesis of this compound

The synthesis of this compound is a semi-synthetic process that starts from the natural product, camptothecin. The key transformation involves the introduction of the characteristic side chain at the 7-position of the camptothecin core.

General Synthetic Pathway

The synthesis of this compound and other 7-oxyiminomethyl derivatives of camptothecin generally proceeds through a two-step process:

-

Oxidation of Camptothecin: The first step is the oxidation of the 7-position of camptothecin to an aldehyde, forming the intermediate camptothecin-7-aldehyde (CPT-CHO).

-

Condensation Reaction: The camptothecin-7-aldehyde then undergoes a condensation reaction with an appropriate O-substituted hydroxylamine. In the case of this compound, this is O-tert-butylhydroxylamine.

The following diagram illustrates the general synthetic workflow for this compound.

Experimental Protocols

While specific, detailed industrial synthesis protocols are often proprietary, the chemical literature describes the fundamental reactions. The synthesis of a series of imines from camptothecin-7-aldehyde has been reported, which follows a similar condensation principle.

Synthesis of 7-aryliminomethyl derivatives of camptothecin (A General Method):

A series of imines were synthesized from camptothecin-7-aldehyde (CPT-CHO) and various aromatic amines. This process highlights the reactivity of the 7-aldehyde group, which is key to the synthesis of this compound. The reaction of CPT-CHO with the chosen amine or hydroxylamine derivative leads to the formation of the corresponding imine or oxime ether.

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase I, a crucial enzyme in DNA replication and transcription.

Topoisomerase I Inhibition:

This compound binds to the covalent complex formed between topoisomerase I and DNA. This stabilizes the complex, preventing the re-ligation of the single-strand breaks created by the enzyme. When a replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, ultimately triggering apoptosis.

The following diagram illustrates the mechanism of action of this compound.

Modulation of Cellular Signaling Pathways:

In addition to its direct effects on DNA, this compound has been shown to modulate key signaling pathways involved in cell survival and proliferation. In gastric cancer models, this compound treatment has been observed to:

-

Inhibit the expression of DNA Topoisomerase I.

-

Suppress the phosphorylation of AKT, MEK, and ERK, which are components of pro-survival pathways.

-

Activate the JNK2 and p38 MAPK pathways, which are often associated with stress responses and apoptosis.

The diagram below outlines the influence of this compound on these signaling pathways.

Quantitative Data

The in vitro cytotoxic activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the reported IC₅₀ values.

| Cell Line | Cancer Type | IC₅₀ (1-hour exposure) | IC₅₀ (24-hour exposure) |

| MCR | Bladder Cancer | 90 ± 3 ng/mL | 5.0 ± 0.2 ng/mL |

| HT1376 | Bladder Cancer | 9.0 ± 0.4 ng/mL | 2.8 ± 0.1 ng/mL |

| Cell Line | Cancer Type | IC₅₀ (72-hour exposure) |

| Various Hepatocellular Carcinoma (HCC) cell lines | Hepatocellular Carcinoma | 12.1 - 1085.0 nM[5] |

Conclusion

This compound is a promising semi-synthetic camptothecin analog with a well-defined chemical structure and a clear mechanism of action. Its synthesis, derived from the natural product camptothecin, involves a key condensation step to introduce the lipophilic side chain that enhances its pharmacological profile. As a potent topoisomerase I inhibitor that also modulates critical cellular signaling pathways, this compound continues to be an important molecule for further investigation in the development of novel anticancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 7-oxyiminomethyl derivatives of camptothecin with potent in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C25H25N3O5 | CID 9577124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Gimatecan: A Technical Guide

This technical guide provides an in-depth overview of the preclinical research and development of Gimatecan (ST1481), a potent, orally bioavailable, lipophilic analogue of camptothecin. This compound is a topoisomerase I inhibitor that has demonstrated significant antitumor activity in a range of preclinical models. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the mechanism of action, experimental evaluation, and key preclinical data for this compound.

Core Concepts and Mechanism of Action

This compound is a semi-synthetic derivative of camptothecin, a natural alkaloid.[1][2] Its lipophilic nature, conferred by the 7-t-butoxyiminomethyl substitution, is a key feature designed to improve upon the pharmacological profile of earlier camptothecins.[3]

The primary mechanism of action of this compound is the inhibition of DNA topoisomerase I.[4][5] Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. This compound intercalates into the DNA-topoisomerase I complex, stabilizing this "cleavable complex."[1][2] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the DNA replication machinery encounters these stabilized complexes, lethal double-strand breaks are formed, triggering cell cycle arrest, primarily in the S-phase, and subsequent apoptosis.[1][2][6]

Beyond its direct cytotoxic effects, this compound has also been shown to possess antiangiogenic properties.[1][2] The precise mechanism of its antiangiogenic activity is still under full elucidation but may involve the inhibition of endothelial cell migration and tumor neovascularization.[1][2] Studies have also suggested that this compound can down-regulate the expression of proangiogenic factors such as basic fibroblast growth factor (bFGF).

Furthermore, this compound's activity has been linked to the modulation of key intracellular signaling pathways. In gastric cancer models, this compound treatment has been shown to inhibit the PI3K/AKT and MAPK/ERK pathways while activating the JNK and p38 MAPK stress-response pathways, collectively contributing to its pro-apoptotic effects.[7]

Signaling Pathway of this compound's Action

Caption: this compound's dual mechanism of action.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound, including its in vitro cytotoxicity and in vivo efficacy.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |

| HT1376 | Bladder Cancer | 9.0 ng/mL (~20.1 nM) | 1 hour | |

| MCR | Bladder Cancer | 90 ng/mL (~201.1 nM) | 1 hour | |

| HT1376 | Bladder Cancer | 2.8 ng/mL (~6.3 nM) | 24 hours | |

| MCR | Bladder Cancer | 5.0 ng/mL (~11.2 nM) | 24 hours | |

| Various HCC Lines | Hepatocellular Carcinoma | 12.1 - 1085.0 nM | 72 hours | [5] |

| SNU-1 | Gastric Cancer | Data not quantified | 48 hours | [7] |

| HGC27 | Gastric Cancer | Data not quantified | 48 hours | [7] |

| MGC803 | Gastric Cancer | Data not quantified | 48 hours | [7] |

| NCI-N87 | Gastric Cancer | Data not quantified | 48 hours | [7] |

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Tumor Model | Cancer Type | This compound Dose & Schedule | Route | Tumor Volume Inhibition (%) | Reference |

| HepG2 | Hepatocellular Carcinoma | 0.8 mg/kg, q4dx4 | Oral | 62-95% | [5] |

| Huh-1 | Hepatocellular Carcinoma | 0.8 mg/kg, q4dx4 | Oral | 62-95% | [5] |

| HCCLM3 | Hepatocellular Carcinoma | 0.8 mg/kg, q4dx4 | Oral | 62-95% | [5] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 0.8 mg/kg, q4dx4 | Oral | 62-95% | [5] |

| HepG2 | Hepatocellular Carcinoma | 0.4 mg/kg, q4dx4 | Oral | Significant | [5] |

| Huh-1 | Hepatocellular Carcinoma | 0.4 mg/kg, q4dx4 | Oral | Significant | [5] |

| HCCLM3 | Hepatocellular Carcinoma | 0.4 mg/kg, q4dx4 | Oral | Significant | [5] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 0.4 mg/kg, q4dx4 | Oral | Significant | [5] |

| HT1376 | Bladder Cancer | 2 mg/kg, q4dx4 | Oral | Marked Inhibition | [4] |

| H460 | Non-Small Cell Lung | Various | Oral | >99% | [4] |

| A2780/DX | Ovarian Carcinoma | Various | Oral | 100% complete regressions | [4] |

| BC146 | Breast Cancer | 0.03 mg/kg, daily x5/week for 4 weeks | Oral | Complete Regressions | |

| IC1 | Squamous NSCLC | Highest dosage | Oral | 72% | |

| IC14 | Lung Adenocarcinoma | 0.12 mg/kg | Oral | Tumor Regressions | |

| OVA2 | Ovarian Cancer | Highest dosages | Oral | Complete Regressions |

Table 3: Human Pharmacokinetic Parameters of this compound (Phase I Study)

| Parameter | Value | Dosing Schedule | Reference |

| Maximum Tolerated Dose (MTD) | 2.40 mg/m² | Orally, once a week for 3 of 4 weeks | |

| Apparent Biological Half-life (t½) | 77 ± 37 hours | Orally, once a week for 3 of 4 weeks | |

| Peak Plasma Concentration (Cmax) at MTD | 67 - 82 ng/mL | Orally, once a week for 3 of 4 weeks | |

| Plasma Concentration at 7 days post-dose (at MTD) | 15 ± 18 ng/mL | Orally, once a week for 3 of 4 weeks | |

| Apparent Terminal Half-life (non-EIASD patients) | 57 ± 22 hours | Orally, once a day for 5 days every 4 weeks | |

| Apparent Clearance (CL/f) (non-EIASD patients) | 1.2 ± 0.9 L/h | Orally, once a day for 5 days every 4 weeks |

EIASD: Enzyme Inducing Antiseizure Drugs

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol is based on the quantification of ATP, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well opaque-walled plates

-

This compound stock solution (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Harvest and count cells. Seed a predetermined number of cells (e.g., 5,000 cells/well) in 100 µL of culture medium into each well of a 96-well opaque-walled plate. Include control wells with medium only for background luminescence.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Add the desired concentrations of this compound to the experimental wells. Add vehicle control (e.g., 0.1% DMSO) to control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Assay:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Subtract the background luminescence from all readings. Express the results as a percentage of the vehicle-treated control cells. Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using appropriate software.

Western Blot Analysis of AKT and MAPK Signaling

This protocol is for assessing the phosphorylation status of key proteins in the AKT and MAPK signaling pathways.

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-pJNK, anti-JNK, anti-p-p38, anti-p38, anti-Topoisomerase I, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations for the desired time.

-

Wash cells with cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. For phosphorylated proteins, normalize to the total protein levels.

Human Tumor Xenograft Mouse Model

This protocol outlines the general procedure for evaluating the in vivo antitumor efficacy of this compound.

Materials:

-

Human cancer cell line

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

This compound formulation for oral administration (e.g., suspended in 10% DMSO)

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and care facilities

Procedure:

-

Cell Implantation:

-

Harvest cancer cells from culture.

-

Inject a specific number of cells (e.g., 1 x 10⁶ to 1 x 10⁷) subcutaneously into the flank of each mouse.

-

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume by measuring the length and width with calipers and calculating the volume (e.g., Volume = (width)² x length / 2).

-

Randomization and Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally (by gavage) according to the specified dose and schedule (e.g., 0.8 mg/kg, every 4 days for 4 cycles).

-

Administer the vehicle control to the control group.

-

-

Monitoring:

-

Measure tumor volumes and body weights twice weekly.

-

Monitor the mice for any signs of toxicity.

-

-

Endpoint and Analysis:

-

The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration.

-

Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

-

Excise tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

-

Preclinical Development Workflow

Caption: Preclinical to clinical development workflow.

Synthesis and Formulation

This compound (7-t-butoxyiminomethylcamptothecin) was synthesized as part of a series of novel 7-substituted lipophilic camptothecin analogues. The synthesis was aimed at improving cellular accumulation and stabilizing the drug-target interaction. While detailed, step-by-step synthesis protocols are often proprietary and found in patent literature, the synthesis of related compounds has been described. For instance, the synthesis of a 10-hydroxy derivative of this compound has been reported, as has the synthesis of a biotinylated this compound derivative. For in vivo studies, this compound is typically dissolved in dimethylsulfoxide (DMSO) and then suspended in sterile water for oral administration by gavage. For in vitro experiments, a stock solution in DMSO is diluted in culture medium to the final desired concentrations.

Logical Relationships in this compound's Profile

Caption: Key features contributing to this compound's efficacy.

Conclusion

The preclinical data for this compound demonstrate a promising profile for an orally administered anticancer agent. Its potent inhibition of topoisomerase I, favorable pharmacokinetics characterized by a long half-life, and impressive antitumor efficacy across a range of xenograft models, including those resistant to other therapies, underscore its therapeutic potential. The elucidation of its effects on key signaling pathways further informs its mechanism of action and potential for combination therapies. The data summarized in this guide provide a solid foundation for the continued clinical development of this compound for the treatment of various solid tumors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. An HPLC Assay for the Lipophilic Camptothecin Analog AR-67 Carboxylate and Lactone in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent antitumor activity and improved pharmacological profile of ST1481, a novel 7-substituted camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

Gimatecan: A Technical Guide for Solid Tumor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gimatecan (ST1481) is a novel, orally bioavailable, lipophilic camptothecin analogue with potent antineoplastic activity.[1] As a topoisomerase I inhibitor, it represents a promising therapeutic agent for a variety of solid tumors.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of preclinical and clinical data, and detailed experimental protocols to facilitate further research and development.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I (Top1).[2] Topoisomerase I is a nuclear enzyme crucial for relaxing DNA torsional strain during replication and transcription. It achieves this by introducing transient single-strand breaks in the DNA backbone. This compound stabilizes the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex.[3] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the DNA replication machinery encounters these stabilized complexes, lethal double-stranded DNA breaks are formed, ultimately triggering cell cycle arrest and apoptosis.[3]

Recent studies have further elucidated the downstream signaling pathways affected by this compound. In gastric cancer cells, this compound has been shown to suppress the AKT and ERK pathways while activating the JNK2 and p38 MAPK pathways.[1] In B-cell precursor acute lymphoblastic leukemia, this compound treatment leads to the activation of the tumor suppressor p53 pathway and suppression of the MYC pathway.[4]

Preclinical Data

This compound has demonstrated significant antitumor activity in a broad range of preclinical models of solid tumors.

In Vitro Cytotoxicity

The cytotoxic potential of this compound has been evaluated against various human cancer cell lines. The 50% inhibitory concentration (IC50) values highlight its potent antiproliferative effects.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |

| MCR | Bladder Cancer | 90 ± 3 | 1 | [5] |

| MCR | Bladder Cancer | 5.0 ± 0.2 | 24 | [5] |

| HT1376 | Bladder Cancer | 9.0 ± 0.4 | 1 | [5] |

| HT1376 | Bladder Cancer | 2.8 ± 0.1 | 24 | [5] |

| SNU-1 | Gastric Cancer | 1.95 | 72 | [6] |

| HGC27 | Gastric Cancer | 1.63 | 72 | [6] |

| MGC803 | Gastric Cancer | 3.29 | 72 | [6] |

| NCI-N87 | Gastric Cancer | 88.20 | 72 | [6] |

| Huh-1 | Hepatocellular Carcinoma | 12.1 - 1085.0 | 72 | [2] |

| HepG2 | Hepatocellular Carcinoma | 12.1 - 1085.0 | 72 | [2] |

| HCCLM3 | Hepatocellular Carcinoma | 12.1 - 1085.0 | 72 | [2] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 12.1 - 1085.0 | 72 | [2] |

In Vivo Efficacy in Xenograft Models

This compound has shown remarkable efficacy in delaying tumor growth and improving survival in various human tumor xenograft models in mice.

| Tumor Model | Cancer Type | Treatment Schedule | Key Findings | Reference |

| Orthotopic CNS Tumors | Central Nervous System | Oral gavage, daily or intermittent | Significant delay in disease manifestations | [7] |

| Intracranial Melanoma | Melanoma | Oral gavage, daily or intermittent | Significant increase in survival time | [7] |

| Intraperitoneal Ovarian Carcinoma | Ovarian Cancer | Oral gavage, daily or intermittent | Most treated mice were tumor-free | [7] |

| Lung Metastases (Lung & Ovarian) | Lung and Ovarian Cancer | Oral gavage, daily or intermittent | Most treated mice were tumor-free | [7] |

| HT1376 Xenograft | Bladder Cancer | 2 mg/kg, p.o., every 4th day for 4 times | Marked tumor growth inhibition | [5] |

| Hepatocellular Carcinoma Xenografts | Hepatocellular Carcinoma | 0.4 mg/kg and 0.8 mg/kg, p.o., every 4 days for 4 times | Significant antitumor effects | [8] |

| Gastric Cancer PDX | Gastric Cancer | Not specified | Significant tumor growth inhibition | [1] |

Clinical Data

Phase I clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.

Phase I Study (NCT00033202)

This study aimed to determine the Maximum Tolerated Dose (MTD) of orally administered this compound.

| Parameter | Value | Reference |

| Patient Population | 33 adults with advanced solid tumors | [9] |

| Dose Levels | 0.27 to 3.20 mg/m²/week | [9] |

| Maximum Tolerated Dose (MTD) | 2.40 mg/m² | [9] |

| Dose-Limiting Toxicities (DLTs) | Grade 2 hyperbilirubinemia, Grade 3-4 fatigue, anorexia, nausea | [9] |

| Principal Toxicities | Anemia, fatigue, neutropenia, nausea, vomiting | [9] |

| Objective Responses | No objective responses, but disease stabilization in 4 patients | [9] |

Pharmacokinetic Profile

| Parameter | Value (at MTD) | Reference |

| Mean Peak Plasma Concentration (Cmax) | 67 to 82 ng/mL | [9] |

| Mean Concentration 7 days post-dosing | 15 ± 18 ng/mL | [9] |

| Apparent Biological Half-life (t½) | 77 ± 37 hours | [9] |

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Validate User [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. Online Trial Tracker - Larvol Sigma [sigma.larvol.com]

- 6. This compound exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of the novel camptothecin this compound against orthotopic and metastatic human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase I and pharmacokinetic study of this compound given orally once a week for 3 of 4 weeks in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Oral Bioavailability of Gimatecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gimatecan (ST1481) is a potent, orally bioavailable lipophilic camptothecin analogue that acts as a topoisomerase I inhibitor.[1][2][3] Its development has been driven by the need for more convenient and effective treatment regimens in oncology. This technical guide provides an in-depth analysis of the oral bioavailability of this compound, compiling available pharmacokinetic data, detailing experimental methodologies from key clinical studies, and illustrating its mechanism of action through signaling pathway diagrams. While the absolute oral bioavailability in humans has not been definitively established due to the lack of a parenteral formulation for clinical trials, extensive research from Phase I and II studies provides valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile following oral administration.[2]

Introduction to this compound

This compound is a semi-synthetic derivative of camptothecin, a natural alkaloid with potent anticancer activity.[2] Its lipophilic nature contributes to its good oral absorption and enhanced stability of the active lactone form in plasma.[2] this compound exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1][2][4] By stabilizing the topoisomerase I-DNA cleavable complex, this compound leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis in cancer cells.[3][4]

Pharmacokinetic Profile of Oral this compound

Clinical studies have characterized the pharmacokinetic profile of this compound following oral administration in patients with various solid tumors.

Table 1: Summary of Oral Pharmacokinetic Parameters of this compound in Cancer Patients

| Study Population | Dosing Regimen | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | AUC (ng·h/mL) | Reference |

| Advanced Solid Tumors | 2.40 mg/m² once a week for 3 of 4 weeks | ~4 | 67 - 82 | 77 ± 37 | Not Reported | [5] |

| Recurrent Malignant Gliomas (non-EIASD*) | 0.33–1.23 mg/m²/day for 5 days every 4 weeks | Within 2 | 76 ± 21 (at 1.23 mg/m²) | 57 ± 22 | Not Reported | |

| Advanced Solid Tumors | Daily for 5 days a week for 1, 2, or 3 weeks | Not Reported | Rose 3-6 fold after multiple dosing | 77.1 ± 29.6 | 194 to 2909 (normalized per daily dose on day 1) |

*EIASD: Enzyme-Inducing Antiseizure Drugs

Experimental Protocols for Oral Bioavailability Assessment

The pharmacokinetic parameters of this compound have been primarily evaluated in Phase I and II clinical trials. The methodologies employed in these studies provide a framework for understanding how the oral bioavailability of this compound is assessed.

Phase I Study in Advanced Solid Tumors

-

Study Design: An open-label, dose-escalation Phase I study to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of orally administered this compound.

-

Patient Population: Adult patients with advanced solid tumors with good performance status and adequate hematologic, hepatic, and renal function.[5]

-

Dosing Regimen: this compound was administered orally once a week for three consecutive weeks, followed by a one-week rest period (one cycle). Doses were escalated in cohorts of patients.[5] this compound was supplied in capsules containing 0.1, 0.25, 0.5, and 1.0 mg of the drug and was taken in the morning, either 1 hour before or after eating.

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points after drug administration during the first cycle to characterize the plasma concentration-time profile of this compound.

-

Analytical Method: Plasma concentrations of this compound (both lactone and carboxylate forms) were determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.

Phase I Study in Malignant Gliomas

-

Study Design: A Phase I trial in adults with recurrent malignant gliomas to assess the pharmacokinetics of this compound.

-

Patient Population: Patients with recurrent malignant gliomas, with dose escalation occurring independently for patients concurrently using enzyme-inducing antiseizure drugs (EIASDs) and those who were not.

-

Dosing Regimen: this compound was administered orally once a day for 5 consecutive days every 4 weeks.

-

Pharmacokinetic Sampling: Plasma samples were collected to define the this compound plasma profiles for the first and fifth daily doses during the first cycle.

-

Analytical Method: Total this compound (intact lactone and carboxylate forms) in plasma was measured by HPLC with fluorescence detection. Pharmacokinetic parameters were estimated using noncompartmental methods.

This compound's Mechanism of Action and Signaling Pathways

This compound's primary molecular target is topoisomerase I (Top1). Its mechanism of action and the downstream signaling pathways it affects are crucial to its antitumor activity.

Diagram 1: this compound's Inhibition of Topoisomerase I and Induction of Apoptosis

Caption: this compound stabilizes the Topoisomerase I-DNA complex, leading to lethal DNA breaks and apoptosis.

Diagram 2: Downstream Signaling Pathways Modulated by this compound

Caption: this compound-induced DNA damage influences key signaling pathways controlling cell fate.

Formulation and Bioavailability Challenges

This compound is orally administered in capsule form.[6] The development of an oral formulation for a lipophilic compound like this compound presents challenges related to dissolution and absorption. While preclinical studies have demonstrated good oral bioavailability, the lack of an intravenous formulation for human use has precluded the determination of its absolute bioavailability.[2]

Recent research has explored novel formulations to potentially enhance the delivery of this compound. For instance, a liposomal formulation of this compound for intravenous administration has been developed and tested in preclinical models, showing a mild but significant increase in tumor volume inhibition compared to the oral formulation in a Lewis lung carcinoma model.[7] This suggests that alternative delivery strategies could further optimize the therapeutic potential of this compound.

Conclusion

This compound is a promising oral anticancer agent with a well-characterized pharmacokinetic profile following oral administration. Although a definitive absolute oral bioavailability value in humans is not available, clinical data consistently demonstrate that oral this compound achieves systemic exposures that are associated with antitumor activity. The primary mechanism of action, inhibition of topoisomerase I, and its influence on critical downstream signaling pathways underscore its therapeutic potential. Future research, potentially involving novel intravenous formulations, may provide a more complete understanding of its bioavailability and open new avenues for its clinical application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a novel camptothecin with a promising preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C25H25N3O5 | CID 9577124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I and pharmacokinetic study of this compound given orally once a week for 3 of 4 weeks in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I Study of this compound in Patients With Myelodysplastic Syndromes | MedPath [trial.medpath.com]

- 7. Novel camptothecin analogue (this compound)-containing liposomes prepared by the ethanol injection method - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Gimatecan In Vitro Application Notes and Protocols for Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gimatecan (also known as ST1481) is a potent, orally bioavailable, semi-synthetic lipophilic analogue of camptothecin.[1][2] It functions as a topoisomerase I inhibitor, a class of anticancer agents that target the enzyme responsible for relieving torsional stress in DNA during replication and transcription.[3][4] By stabilizing the topoisomerase I-DNA cleavable complex, this compound induces single-strand DNA breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4][5] Preclinical studies have demonstrated its significant antitumor activity across a range of solid tumors, including gastric, bladder, and hepatocellular carcinomas.[3][5][6]

This document provides detailed application notes and protocols for the in vitro use of this compound in cancer cell culture studies, including methodologies for assessing its antiproliferative activity and a summary of its effects on various signaling pathways.

Data Presentation: In Vitro Efficacy of this compound

The inhibitory concentration 50 (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound in various human cancer cell lines, as determined by different in vitro assays.

| Cell Line | Cancer Type | Assay Method | Incubation Time | IC50 | Reference |

| MCR | Bladder Carcinoma | Cell Counting / SRB | 1 hour | 90 ± 3 ng/mL | [1][5] |

| MCR | Bladder Carcinoma | Cell Counting / SRB | 24 hours | 5.0 ± 0.2 ng/mL | [1][5] |

| HT1376 | Bladder Carcinoma | Cell Counting / SRB | 1 hour | 9.0 ± 0.4 ng/mL | [1][5] |

| HT1376 | Bladder Carcinoma | Cell Counting / SRB | 24 hours | 2.8 ± 0.1 ng/mL | [1][5] |

| Various | Hepatocellular Carcinoma | CellTiter-Glo | 72 hours | 12.1 - 1085.0 nM | [3][7] |

| SNU-1 | Gastric Cancer | CCK-8 | 48 hours | Concentration-dependent inhibition observed | [8] |

| NCI-N87 | Gastric Cancer | CCK-8 | 48 hours | Concentration-dependent inhibition observed | [8] |

| HGC27 | Gastric Cancer | Not Specified | 48 hours | Concentration-dependent inhibition observed | [6] |

| MGC803 | Gastric Cancer | Not Specified | 48 hours | Concentration-dependent inhibition observed | [6] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (ST1481) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protected microcentrifuge tubes

Protocol:

-

This compound is typically dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mmol/l).[3][9]

-

Ensure the powder is completely dissolved by gentle vortexing or pipetting.

-

Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][10]

In Vitro Cell Proliferation (Cytotoxicity) Assay

This protocol outlines a general procedure for determining the IC50 of this compound in adherent cancer cell lines using a plate-based viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[3][9]

-

Trypsin-EDTA

-